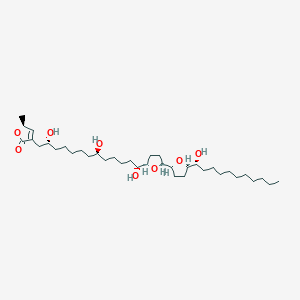

10-Hydroxyasimicin

Description

Properties

Molecular Formula |

C37H66O8 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-13-19-31(40)33-21-23-35(44-33)36-24-22-34(45-36)32(41)20-15-14-17-29(38)16-11-10-12-18-30(39)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

QFFLFGFTHVFFDL-LHWRVJFASA-N |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCC[C@@H](CCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Synonyms |

10-hydroxyasimicin 10-hydroxytrilobacin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Origin: Asimina triloba as a Primary Research Source

10-Hydroxyasimicin is a naturally occurring compound that has been primarily isolated from Asimina triloba, a plant species belonging to the Annonaceae family. acs.orgnih.gov Commonly known as the pawpaw tree, Asimina triloba is native to eastern North America. tandfonline.com Research has identified various parts of this plant as sources of Annonaceous acetogenins (B1209576). Specifically, this compound has been isolated from the stem bark and twigs of Asimina triloba. nih.govtandfonline.com The presence of this and other related acetogenins in the pawpaw tree has made it a significant subject of phytochemical research. tandfonline.comresearchgate.net

Advanced Extraction and Isolation Techniques for Annonaceous Acetogenins in Research

The isolation of this compound and other Annonaceous acetogenins from their natural source is a multi-step process that relies on a combination of classical and modern separation techniques. The general procedure begins with the extraction of the plant material, typically using ethanol. core.ac.uk This initial extract contains a complex mixture of compounds from which the acetogenins must be separated.

A common strategy to enrich the acetogenin (B2873293) content is through solvent partitioning. core.ac.uk Further purification is achieved through repeated chromatographic methods. Open column chromatography using silica (B1680970) gel as the stationary phase is a fundamental step, where solvent mixtures of varying polarities are used to separate the compounds based on their affinity for the silica gel. core.ac.ukscientific.net High-performance liquid chromatography (HPLC) is then often employed for the final purification of individual acetogenins, including the separation of closely related isomers. core.ac.uk

In research settings, the isolation process is often guided by bioassays. Activity-directed fractionation, using methods such as the brine shrimp lethality test, allows researchers to track the biologically active components throughout the separation process, ensuring that the most potent compounds are isolated. nih.govcore.ac.uk

More advanced and efficient extraction methods are also being explored for Annonaceous acetogenins. Thermosonication-assisted extraction (TSAE) is a modern technique that has been shown to be more efficient than conventional methods like Soxhlet extraction for obtaining these compounds. mdpi.com Another sophisticated approach involves the use of a droplet-liquid microjunction-surface sampling probe coupled to ultra-high-performance liquid chromatography-photodiode array-high-resolution mass spectrometry (UHPLC-PDA-HRMS/MS). This technique allows for the direct and rapid analysis of acetogenins from plant tissues. researchgate.net

Interactive Data Table: Comparison of Extraction and Isolation Techniques

| Technique | Principle | Application in Acetogenin Research |

| Solvent Extraction | Dissolving target compounds from plant material using a suitable solvent (e.g., ethanol). | Initial step to obtain a crude extract containing acetogenins from Asimina triloba. core.ac.uk |

| Solvent Partitioning | Separating compounds based on their differential solubility in two immiscible liquids. | To concentrate the acetogenin fraction from the crude extract. core.ac.uk |

| Open Column Chromatography | Separation based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | A primary method for the fractionation of the enriched extract. core.ac.ukscientific.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure. | Final purification of individual acetogenins, including this compound. core.ac.uk |

| Activity-Directed Fractionation | Using a bioassay (e.g., brine shrimp lethality) to guide the separation process towards the most active compounds. | To specifically isolate biologically potent acetogenins. nih.govcore.ac.uk |

| Thermosonication-Assisted Extraction (TSAE) | Using ultrasound and heat to enhance extraction efficiency. | A modern, more efficient alternative to conventional extraction methods. mdpi.com |

| Droplet-Liquid Microjunction-Surface Sampling with UHPLC-PDA-HRMS/MS | Direct, rapid analysis of compounds from a surface. | In situ detection and characterization of acetogenins in plant tissues. researchgate.net |

Spectroscopic Methods for Research-Scale Structural Characterization

The definitive structure of this compound was established through a combination of spectroscopic techniques. acs.orgnih.gov These methods are indispensable in natural product chemistry for elucidating the complex three-dimensional arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) experiments, provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its carbon-hydrogen framework and the relative stereochemistry of its chiral centers. beilstein-journals.orgrsc.org The spectroscopic data obtained for synthetic this compound have been shown to be in excellent agreement with those of the naturally occurring compound. beilstein-journals.org

Mass Spectrometry (MS) is another crucial tool used in the characterization of this compound. nih.govnih.gov High-resolution mass spectrometry provides the exact molecular weight of the compound, from which its molecular formula can be derived. chemspider.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further clues about the molecule's structure. allumiqs.com

Infrared (IR) spectroscopy is also utilized to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH) and lactone groups, which are characteristic features of Annonaceous acetogenins. beilstein-journals.org The collective data from these spectroscopic methods, often in conjunction with other analytical techniques like X-ray crystallography for related compounds, allows for the unambiguous determination of the structure of this compound. researchgate.net

Data Table: Spectroscopic Methods for the Characterization of this compound

| Spectroscopic Method | Information Provided | Reference |

| ¹H NMR | Provides information on the proton environments and their connectivity. | beilstein-journals.orgrsc.org |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | beilstein-journals.orgrsc.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | nih.govallumiqs.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | beilstein-journals.org |

Advanced Synthetic Strategies and Methodological Innovations

Total Synthesis Approaches for 10-Hydroxyasimicin

The Ley synthesis strategically disconnected the molecule into three key fragments: a northern butenolide precursor, a central bis-THF core, and a southern alkyl chain. A key late-stage step involved a Sonogashira cross-coupling reaction to connect the bis-THF unit, which already contained the southern alkyl portion, with the northern fragment. beilstein-journals.org Subsequent selective reduction of the resulting enyne and a final global deprotection step using boron trifluoride etherate (BF₃·Et₂O) successfully yielded this compound. beilstein-journals.org

| Fragment | Description | Role in Convergent Synthesis |

| Bis-THF Core Fragment | Contained the pre-formed adjacent tetrahydrofuran (B95107) rings with correct stereochemistry and the southern alkyl chain. beilstein-journals.org | One of two major building blocks, prepared in a separate sequence. |

| Vinyl Iodide Fragment | An elaborated northern chain terminating in a vinyl iodide and containing the precursor for the butenolide ring. beilstein-journals.org | The second major building block, coupled with the bis-THF core. |

| Final Target | This compound. beilstein-journals.org | Formed after the late-stage coupling of the two main fragments. |

Stereoselective Control in Bis-Tetrahydrofuran Core Construction

The central challenge in synthesizing this compound and related acetogenins (B1209576) is the stereocontrolled construction of the bis-tetrahydrofuran core. nih.govnih.gov The specific threo-trans-threo-trans-erythro stereochemical relationship within the C10-C24 segment of this compound requires precise and highly selective chemical transformations. Several powerful methodologies have been developed to address this challenge.

A particularly effective method for preparing the bis-THF core of this compound involves an orthogonal and modular templated approach. researchgate.netcam.ac.uk This strategy was central to the Ley synthesis. It employed a versatile, chiral tartrate-derived 2,3-butanediacetal building block to serve as a template. researchgate.netslideshare.net Two separate alkenol building blocks were linked to this template, which then orchestrated a ring-closing metathesis (RCM) reaction to form a macrocycle. slideshare.net The stereochemistry of the template guided the subsequent installation of the hydroxyl groups via asymmetric dihydroxylation. Finally, the macrocycle was opened to reveal the linear bis-THF core with the desired stereochemistry. slideshare.net This modular approach is powerful because it allows for the systematic assembly of the core structure with a high degree of stereocontrol. scielo.br

An alternative and highly stereoselective strategy for constructing the trans-2,5-disubstituted THF rings found in the asimicin family relies on chelate-controlled [3+2] annulation reactions. nih.govnih.gov Developed by the Roush group for the synthesis of the asimicin core, this method involves the reaction of a β-silyloxy-substituted allylsilane with an α-benzyloxy acetaldehyde (B116499) in the presence of a chelating Lewis acid like tin tetrachloride (SnCl₄). nih.govnih.gov The chelation between the Lewis acid and the oxygen atoms of the aldehyde and the allylsilane directs the reaction to proceed with exceptional diastereoselectivity, reliably forming the required 2,5-trans THF ring. nih.govlookchem.com By performing this reaction sequentially, the entire bis-THF core of asimicin, which shares its stereochemistry with that of this compound, can be assembled in a convergent and stereocontrolled manner. nih.govresearchgate.net

Oxidative cyclization of polyene precursors represents another major class of reactions for the stereoselective synthesis of THF rings. These methods can rapidly build molecular complexity, often installing multiple stereocenters in a single step. rsc.orgbeilstein-journals.org

Two prominent approaches include:

Permanganate-Promoted Cyclization : Pioneered by Brown, this method uses potassium permanganate (B83412) to effect the oxidative cyclization of 1,5-dienes, typically yielding cis-2,5-disubstituted THF diols. beilstein-journals.orgbeilstein-journals.org

Osmium-Catalyzed Cyclization : Developed by Donohoe, this strategy utilizes catalytic osmium tetroxide to cyclize 1,5-dienes or related diols, also favoring the formation of cis-THF rings. beilstein-journals.orgiupac.org

While these methods primarily generate cis-substituted THFs, they have been adapted and are foundational in the synthesis of various acetogenin (B2873293) cores. beilstein-journals.orgiupac.org For cores requiring trans-THF rings, such as that in this compound, alternative strategies like Williamson etherification (as used by Ley) or the annulation reactions are more direct. beilstein-journals.org However, the development of oxidative cyclization strategies has been crucial for the broader field of acetogenin synthesis. rsc.org

| Strategy | Key Reagents/Reaction | Primary Stereochemical Outcome | Reference |

| Templated Synthesis | Tartrate-derived template, Ring-Closing Metathesis (RCM) | trans, threo, trans | researchgate.netslideshare.net |

| Chelate-Controlled Annulation | Allylsilane, Aldehyde, SnCl₄ | trans-2,5-disubstituted THF | nih.govnih.gov |

| Oxidative Cyclization | 1,5-Diene, KMnO₄ or OsO₄ | cis-2,5-disubstituted THF | beilstein-journals.orgiupac.org |

Chelate-Controlled Annulation Reactions

Key Reaction Sequences and Methodological Developments

The total synthesis of this compound and the assembly of its core structure have been enabled by a collection of key reactions and methodological advancements.

Sonogashira Cross-Coupling : This palladium-copper catalyzed reaction was pivotal in the Ley synthesis for coupling the two major fragments—the bis-THF core and the butenolide precursor—demonstrating its reliability in joining complex sp- and sp²-hybridized carbon centers. beilstein-journals.org

Williamson Etherification : This classical reaction was used by Ley's group to form the second THF ring of the core, highlighting its utility in cyclizing highly functionalized substrates to form the requisite ether linkage. beilstein-journals.org

Hetero-Diels-Alder Reaction : To construct the butenolide terminus, the Ley group employed a highly diastereoselective hetero-Diels-Alder reaction, a sophisticated method for controlling stereochemistry in the formation of heterocyclic rings. researchgate.netcam.ac.uk

[3+2] Annulation : The development of the stereodivergent [3+2] annulation by Roush and others provided a modular and highly stereoselective route to various bis-THF diastereomers, including the one necessary for this compound. nih.govresearchgate.net

Ring-Closing Metathesis (RCM) : The use of Grubbs' catalyst for RCM has become a powerful tool in acetogenin synthesis, particularly in template-based strategies, for forming large rings that are precursors to the linear THF systems. slideshare.netnih.gov

These reactions, among others, form the synthetic toolkit that chemists have used to successfully conquer the structural complexity of this compound and its relatives.

Williamson Cyclization

A key transformation in the synthesis of this compound involves the Williamson cyclization to construct the crucial bis-THF core. In a notable synthesis, a precursor diol was selectively manipulated and then subjected to cyclization conditions to forge the second THF ring, demonstrating the utility of this classic ether-forming reaction in the context of complex natural product synthesis. beilstein-journals.orgnih.govresearchgate.net This strategic application of the Williamson cyclization underscores its reliability in forming the cyclic ether moieties that are characteristic of many Annonaceous acetogenins.

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction has proven to be an indispensable tool for carbon-carbon bond formation in the synthesis of this compound and related acetogenins. beilstein-journals.orgnih.gov This palladium-catalyzed reaction between a terminal alkyne and a vinyl or aryl halide enables the efficient connection of complex molecular fragments. wikipedia.orgrsc.orgorganic-chemistry.org In the synthesis of this compound, a Sonogashira coupling was employed to unite the bis-THF core with the butenolide-containing side chain. beilstein-journals.org Specifically, a vinyl iodide fragment was coupled with a propargylic alcohol derived from the bis-THF unit, smoothly assembling the carbon skeleton of the natural product. beilstein-journals.orgresearchgate.net This reaction's mild conditions and functional group tolerance make it particularly well-suited for late-stage coupling in the synthesis of complex molecules. wikipedia.orgrsc.orgrsc.org

| Sonogashira Cross-Coupling in this compound Synthesis | |

| Reactant 1 | Vinyl iodide fragment |

| Reactant 2 | Propargylic alcohol of the bis-THF core |

| Catalyst System | Palladium catalyst, often with a copper co-catalyst |

| Key Bond Formed | Carbon-carbon bond between the bis-THF core and the side chain |

| Significance | Enables convergent assembly of the molecular skeleton under mild conditions |

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins, a crucial transformation for establishing stereocenters in natural product synthesis. mdpi.comresearchgate.net This reaction, which utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, has been instrumental in setting key stereochemistries in the synthesis of precursors to this compound and other acetogenins. nih.govnih.govsoton.ac.ukresearchgate.net For instance, the asymmetric dihydroxylation of an alkene precursor was used to install the diol functionality that, upon subsequent cyclization, forms one of the THF rings with the desired stereochemistry. nih.gov The predictability and high enantioselectivity of this reaction make it a cornerstone of modern asymmetric synthesis. mdpi.comresearchgate.net

Hetero-Diels-Alder Reactions in Butenolide Unit Synthesis

The butenolide moiety is a common feature of Annonaceous acetogenins and its stereocontrolled synthesis is a significant challenge. The hetero-Diels-Alder (HDA) reaction has emerged as a highly effective strategy for constructing this heterocyclic unit. capes.gov.brnih.gov In the context of acetogenin synthesis, a diene can react with a suitable dienophile, such as a nitroso species, to form a cyclic adduct that can be further transformed into the desired butenolide. beilstein-journals.orgnih.gov This approach allows for a high degree of diastereoselectivity, enabling the precise installation of the stereocenters within the butenolide ring. capes.gov.br While not explicitly detailed for this compound in the provided context, the successful application of HDA reactions in the synthesis of other acetogenins like muricatetrocin C highlights its importance and potential applicability. beilstein-journals.orgnih.govcapes.gov.br

Ring-Closing Metathesis Applications

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including macrocycles and heterocyclic rings. rutgers.eduorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, facilitates the formation of a new double bond by joining two existing olefinic groups within the same molecule. organic-chemistry.org In the broader context of Annonaceous acetogenin synthesis, RCM has been utilized as a "chain elongation" strategy and for the formation of the THF ring itself. beilstein-journals.orgnih.gov For example, an ester-tethered RCM macrocyclization has been used to form large ring lactones in the synthesis of longicin. beilstein-journals.orgnih.gov While a direct application to the core of this compound is not specified, the versatility of RCM in forming cyclic structures makes it a highly relevant and powerful tool in this area of research. rutgers.edumdpi.com

| Key Synthetic Reactions | Purpose in Acetogenin Synthesis |

| Williamson Cyclization | Formation of tetrahydrofuran (THF) rings. beilstein-journals.orgnih.govresearchgate.net |

| Sonogashira Cross-Coupling | Convergent fragment coupling to assemble the carbon skeleton. beilstein-journals.orgnih.govwikipedia.org |

| Asymmetric Dihydroxylation | Enantioselective introduction of diol functionalities for THF ring formation. nih.govnih.govmdpi.com |

| Hetero-Diels-Alder Reaction | Stereocontrolled synthesis of the butenolide unit. beilstein-journals.orgnih.govcapes.gov.br |

| Ring-Closing Metathesis | Formation of cyclic structures, including THF rings and macrocycles. beilstein-journals.orgnih.govrutgers.edu |

Semisynthesis and Derivatization Studies for Research Analogues

The total synthesis of complex natural products like this compound opens up avenues for the preparation of analogues for structure-activity relationship (SAR) studies. beilstein-journals.orgd-nb.info Semisynthesis, starting from the natural product or a late-stage synthetic intermediate, allows for the targeted modification of specific functional groups. Derivatization studies are crucial for probing the biological mechanism of action of these compounds. For example, photoaffinity labeling agents have been synthesized from related acetogenins to identify their binding partners within biological systems. nih.gov These studies, which often involve esterification or other modifications of the hydroxyl groups, are essential for developing a deeper understanding of the therapeutic potential of Annonaceous acetogenins. capes.gov.brd-nb.info

Biomimetic Approaches to Annonaceous Acetogenin Synthesis

Biomimetic synthesis seeks to emulate nature's own synthetic strategies in the laboratory. wikipedia.orgrsc.org This approach can lead to highly efficient and stereoselective syntheses of complex natural products. nih.gov In the context of Annonaceous acetogenins, a biomimetic approach might involve mimicking the proposed biosynthetic pathway, which is thought to involve the polyepoxidation of a fatty acid precursor followed by regioselective epoxide opening to form the characteristic THF rings. grafiati.comiupac.org While a specific biomimetic synthesis of this compound is not detailed in the provided search results, the development of such a strategy remains an attractive goal in the field, potentially offering a more concise and elegant route to this and other related natural products.

Mechanistic Investigations of Biological Activity: Preclinical Perspectives

Elucidation of Molecular Targets

The biological activity of 10-hydroxyasimicin, a member of the Annonaceous acetogenin (B2873293) family of natural products, is attributed to its interaction with specific molecular targets within the cell. thieme-connect.comthieme-connect.com These interactions initiate a cascade of events that ultimately lead to cellular demise. Research has identified two primary molecular targets: mitochondrial complex I and the plasma membrane NADH oxidase. nih.govtandfonline.comd-nb.infonih.gov

Mitochondrial Complex I (NADH–Ubiquinone Oxidoreductase) Inhibition

A primary mechanism of action for this compound and other Annonaceous acetogenins (B1209576) is the potent inhibition of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. nih.govtandfonline.comd-nb.info This large multi-subunit enzyme is a critical component of the electron transport chain in mitochondria. core.ac.uk By binding to complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, a crucial step in cellular respiration. thieme-connect.comtandfonline.com This inhibition is believed to be a key factor in the compound's cytotoxic effects. thieme-connect.comnih.gov The structural integrity of the bis-tetrahydrofuran (THF) core and adjacent hydroxyl groups within the acetogenin structure is considered crucial for this potent inhibitory activity. nih.gov

Cellular Bioenergetics Disruption and ATP Deprivation

The dual inhibition of mitochondrial complex I and plasma membrane NADH oxidase by this compound leads to a profound disruption of cellular bioenergetics, culminating in a severe depletion of intracellular adenosine (B11128) triphosphate (ATP). nih.govtandfonline.comd-nb.info ATP is the primary energy currency of the cell, and its deprivation has catastrophic consequences for cellular function and survival. d-nb.infoaminer.cnnih.gov

The inhibition of mitochondrial complex I directly halts the process of oxidative phosphorylation, the main pathway for ATP production in most cells. tandfonline.comnih.gov Simultaneously, the inhibition of plasma membrane NADH oxidase further curtails the cell's ability to generate ATP. tandfonline.com This combined assault on cellular energy production leads to a state of ATP deprivation that the cell cannot overcome. d-nb.info The lack of sufficient ATP cripples essential cellular processes and is a direct trigger for programmed cell death. tandfonline.comd-nb.info

Apoptosis Induction Pathways in Cellular Models

The severe ATP depletion caused by this compound is a potent trigger for apoptosis, or programmed cell death. nih.govtandfonline.comd-nb.info While the precise signaling cascades are complex, the lack of cellular energy is a key initiating factor. d-nb.infoaminer.cn Apoptosis is a morphologically distinct form of cell death that plays a crucial role in tissue homeostasis and the elimination of damaged or cancerous cells. aminer.cnnih.gov

Studies have shown that Annonaceous acetogenins can induce the expression of pro-apoptotic genes. nih.gov The execution of apoptosis requires a certain level of intracellular ATP to proceed. d-nb.infonih.gov However, the profound and sustained ATP deprivation induced by compounds like this compound ultimately pushes the cell past a critical threshold, committing it to the apoptotic pathway. tandfonline.comd-nb.info In some cellular contexts, severe ATP depletion can lead to a switch from apoptosis to necrosis, another form of cell death. aminer.cnnih.gov

Selective Cellular Impact in Preclinical Studies

Preclinical research has demonstrated that this compound exhibits selective cytotoxicity, with a more pronounced effect on cancer cells compared to normal cells. nih.govtandfonline.comd-nb.info This selectivity is a highly desirable characteristic for potential anticancer agents.

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., HCT-8, HT-29)

The cytotoxic effects of this compound and related acetogenins have been evaluated against various human cancer cell lines in vitro. nih.govtandfonline.comd-nb.info Notably, these compounds have shown potent activity against colon cancer cell lines such as HCT-8 and HT-29. nih.govd-nb.info The human colon adenocarcinoma cell line HT-29, in particular, is a well-established model for gastrointestinal cancer research.

The cytotoxicity of acetogenins is often measured by their ED50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. For instance, some acetogenins have demonstrated potent cytotoxicity against HT-29 and HCT-8 cells with very low ED50 values. d-nb.info The cytotoxic efficacy can be influenced by the stereochemistry of the bis-THF core of the acetogenin molecule. nih.gov

Table 1: Investigated Cancer Cell Lines

| Cell Line | Type | Origin | Key Features |

| HCT-8 | Human Colon Adenocarcinoma | Primary Tumor | Used in studies to assess cytotoxicity of various compounds. nih.govnih.gov |

| HT-29 | Human Colon Adenocarcinoma | Primary Tumor | Expresses characteristics of mature intestinal cells; widely used in cancer and drug research. nih.govresearchgate.net |

Activity Against Multidrug-Resistant Cellular Phenotypes in Research Models

Annonaceous acetogenins (ACGs), including this compound, have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. derpharmachemica.combeilstein-journals.orgmdpi.com The primary mechanism of MDR often involves the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic drugs from the cell, thereby reducing their efficacy. acs.orgnih.gov These pumps are powered by ATP. acs.org

Acetogenins are potent inhibitors of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport system. beilstein-journals.orgacs.org This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells which have high energy demands. beilstein-journals.org It is hypothesized that acetogenins are especially effective against MDR cells because these cells have an even greater demand for ATP to fuel the P-gp pumps. acs.org By depleting the cellular ATP supply, acetogenins can cripple the function of these efflux pumps, thereby restoring sensitivity to conventional anticancer drugs. derpharmachemica.com

Preclinical studies have consistently shown that ACGs can inhibit the growth of various multidrug-resistant tumor cell lines. derpharmachemica.com For instance, research on the adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cell line, which is also resistant to vincristine (B1662923) and vinblastine, has shown that many acetogenins are significantly more potent than adriamycin itself. researchgate.netnih.gov Some acetogenins have exhibited potency up to 250 times that of adriamycin against this MDR cell line. nih.gov Similarly, potent activity has been observed against other resistant lines, including human nasopharyngeal carcinoma cells (KBv200) and doxorubicin-resistant SMMC 7721/ADR cells. derpharmachemica.comnih.gov The ability of acetogenins to induce apoptosis in both sensitive and MDR cells suggests their potential as adjuvant therapy to combat resistant tumors. derpharmachemica.com

Comparative Biological Activities of this compound and Related Annonaceous Acetogenins

The biological activity of Annonaceous acetogenins is highly dependent on their specific chemical structure. ijper.org Factors such as the number and configuration of tetrahydrofuran (B95107) (THF) rings, the number and position of hydroxyl groups, and the length of the hydrocarbon chain between the THF core and the γ-lactone ring all play a crucial role in determining cytotoxic potency. acs.orgnih.gov

This compound belongs to the asimicin subtype of adjacent bis-THF acetogenins. medicinacomplementar.com.br Its structure is very similar to asimicin, with the key difference being an additional hydroxyl group at the C-10 position. beilstein-journals.orgd-nb.info This structural modification influences its biological activity relative to other prominent acetogenins like asimicin and bullatacin (B1665286).

Studies comparing various acetogenins have revealed important structure-activity relationships (SARs):

Stereochemistry of the THF Core: The stereochemical arrangement of the bis-THF ring system is a major determinant of potency. For example, among bis-adjacent THF ring acetogenins, the stereochemistry found in bullatacin (threo-trans-threo-trans-erythro) is associated with the highest potency against the MDR MCF-7/Adr cell line. acs.orgnih.gov While both asimicin and bullatacin are highly potent, they differ in stereochemistry at only one center, which can lead to significant differences in activity in certain cell lines. nih.gov

Hydroxylation: The presence and position of hydroxyl groups are critical. Research on MCF-7/ADR cells indicated that for bis-nonadjacent-THF ACGs, having more hydroxyl groups on the aliphatic chain generally increases activity, with four hydroxyls potentially being optimal. researchgate.net The addition of the C-10 hydroxyl group that distinguishes this compound from asimicin is a key structural feature influencing its activity profile.

Spacer Length: The distance between the THF ring system and the terminal γ-unsaturated lactone is also significant. A spacer of 13 carbons has been identified as optimal for activity in bis-adjacent THF ring compounds against MDR cells, with shorter spacers of 9 or 11 carbons being less active. acs.orgnih.gov

Comparative cytotoxicity data highlights the potent nature of these compounds. For example, bullatacin has shown exceptional potency, with IC50 values orders of magnitude lower than conventional drugs like adriamycin in certain cancer cell lines. medicinacomplementar.com.br Asimicin is also a highly potent cytotoxic compound. nih.gov The table below presents comparative data for related acetogenins against a multidrug-resistant cell line, illustrating the high potency characteristic of this class of compounds.

| Compound | Cell Line | Reported Activity (ED₅₀ µg/mL) |

|---|---|---|

| Bullatacin | MCF-7/Adr | 1.2 x 10⁻⁵ |

| Asimicin | MCF-7/Adr | 1.5 x 10⁻⁴ |

| Gigantetrocin A | MCF-7/Adr | 3.0 x 10⁻⁶ |

| Adriamycin (Doxorubicin) | MCF-7/Adr | 1.0 x 10⁻¹ |

Data sourced from studies on structure-activity relationships of Annonaceous acetogenins against multidrug-resistant human mammary adenocarcinoma cells. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Tetrahydrofuran (B95107) Core Stereochemistry on Biological Potency

The central bis-tetrahydrofuran (bis-THF) core is a defining feature of asimicin-type acetogenins (B1209576) and plays a critical role in their biological activity. nih.gov A systematic analysis of synthetic asimicin stereoisomers has revealed that the stereochemistry of this core, encompassing the THF rings and the adjacent hydroxyl groups, significantly influences cytotoxicity. nih.gov This finding challenges earlier suggestions that the stereochemistry of the THF core has minimal impact on activity. nih.gov

Research has demonstrated that the arrangement of substituents around the THF rings can modulate the molecule's interaction with its biological targets, such as the mitochondrial complex I. thieme-connect.commdpi.com For instance, studies comparing various acetogenins and their analogues have consistently shown that the THF core, along with its neighboring free hydroxyl functions, is a crucial structural element for potent complex I inhibition and high anticancer activity. nih.gov

Synthetic efforts have produced various stereoisomers of asimicin, allowing for a direct comparison of their biological effects. nih.gov These studies have shown that both the cytotoxic activity and, to a lesser degree, the complex I inhibitory effect of these acetogenins are dependent on the stereochemistry of the THF core. nih.gov For example, certain stereoisomers of asimicin have exhibited differential cytotoxicity against various cancer cell lines, highlighting the importance of the precise three-dimensional arrangement of the bis-THF moiety. nih.gov Specifically, analogues with a threo/trans/threo/trans/erythro stereochemical arrangement have shown slightly higher cytotoxic selectivities than those with a threo/trans/threo/trans/threo arrangement. researchgate.net

The following table summarizes the impact of THF core stereochemistry on the cytotoxicity of asimicin isomers against different cell lines.

| Compound | Stereochemistry | Cytotoxicity (IC50 in µg/mL) |

| 1.1a (Asimicin) | threo/trans/threo/trans/erythro | Data not specified |

| 1.1c | Data not specified | 10-fold less cytotoxic to Colon38 than 1.6a and 1.8a |

| 1.4b | Data not specified | More cytotoxic than 1.1c or 1.4c against HCT-116 cells |

| 1.4c | Data not specified | 10-fold less cytotoxic to Colon38 than 1.6a and 1.8a |

| 1.6a | Data not specified | Highly cytotoxic to Colon38 |

| 1.8a | Data not specified | Highly cytotoxic to Colon38 |

Table 1: Impact of THF Core Stereochemistry on Cytotoxicity

This table is based on data presented in a study on asimicin stereoisomers. Note that specific IC50 values were not provided in the source text, but relative cytotoxicities were described. nih.gov

Role of Flanking Hydroxyl Groups and Oxolane Ring Arrangement in Activity

The hydroxyl groups flanking the tetrahydrofuran (or oxolane) rings are critical for the biological activity of Annonaceous acetogenins. researchgate.netmdpi.com SAR studies have consistently shown that the presence and stereochemistry of these hydroxyl groups significantly influence the cytotoxic and inhibitory potency of these compounds. mdpi.comscirp.org

Acetylation of these hydroxyl groups has been shown to decrease cytotoxicity, suggesting their involvement in crucial hydrogen bonding interactions with the target protein, likely mitochondrial complex I. researchgate.netscirp.org Conversely, the reduction of ketone groups to hydroxyls in some acetogenins can lead to a substantial increase in cytotoxicity, further emphasizing the importance of the hydroxyl moieties. researchgate.net The introduction of additional hydroxyl groups can also increase activity. nih.gov

The arrangement of the oxolane rings themselves, whether adjacent or non-adjacent, also plays a role. Generally, acetogenins with adjacent bis-THF rings exhibit the most potent cytotoxicity. researchgate.netnih.gov Compounds with non-adjacent bis-THF rings show lesser cytotoxicity, and those with a single THF ring are typically the least cytotoxic. researchgate.netnih.gov This suggests that the spatial relationship between the THF rings is important for optimal binding to the target.

The introduction of hydroxyl groups and their specific stereochemistry can also lead to selectivity against different tumor cell lines. mdpi.com For example, certain synthetic analogues bearing hydroxyl groups in the vicinity of the ether bonds showed good cytotoxicity against HT-29 and HCT-8 cell lines but no activity against the Bel-7402 cell line. mdpi.com This highlights the potential for designing analogues with improved tumor selectivity by modifying the hydroxylation pattern.

Analysis of Side Chain Modifications on Activity Profile

Studies on synthetic analogues have shown that the length and branching of the alkyl tails can affect inhibitory potencies against mitochondrial complex I. mdpi.com For instance, an analogue with unbranched decyl groups demonstrated the most potent activity among a series of related compounds. mdpi.com Furthermore, the introduction of a phenol (B47542) moiety at the end of the alkyl chain has been shown to enhance inhibitory activity. mdpi.com

The presence of double bonds within the side chain can also influence bioactivity. For some mono-THF ring acetogenins, the presence of a double bond was found to increase cytotoxicity. google.com The length of the spacer between the THF ring and other functional groups, such as a diol, can also modulate potency. google.com

Computational and Cheminformatics Approaches in SAR Analysis

In recent years, computational and cheminformatics approaches have become invaluable tools in the study of structure-activity relationships for complex natural products like 10-hydroxyasimicin. bbrc.in These methods allow for the rationalization of experimental findings and the prediction of the biological activity of novel, yet-to-be-synthesized analogues.

Molecular modeling techniques, such as molecular docking, are employed to simulate the interaction between this compound and its putative biological target, mitochondrial complex I. bbrc.in These studies can provide insights into the binding mode of the molecule, identifying key amino acid residues that interact with specific functional groups, such as the hydroxyl groups and the THF rings. bbrc.in

By understanding these interactions at an atomic level, researchers can better explain the observed SAR data. For example, modeling can illustrate why a particular stereoisomer of the THF core leads to higher potency by showing a more favorable binding orientation within the protein's active site. nih.gov Such studies have suggested that the lactone ring may directly interact with the binding site, while the THF rings and their flanking hydroxyls act as anchors at the membrane surface. thieme-connect.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govwikipedia.org In the context of this compound and other Annonaceous acetogenins, QSAR models can be developed to predict their cytotoxicity or inhibitory potency based on various molecular descriptors. frontiersin.org

These descriptors can be derived from the 2D or 3D structure of the molecules and can represent a wide range of physicochemical properties, such as lipophilicity, electronic properties, and steric parameters. nih.govconicet.gov.ar By applying statistical methods like regression analysis to a dataset of acetogenins with known activities, a predictive QSAR model can be generated. wikipedia.orgconicet.gov.ar

A well-validated QSAR model can then be used for virtual screening of large chemical libraries to identify novel compounds with potentially high activity. nih.govfrontiersin.org This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates, saving time and resources. nih.govfrontiersin.org The ultimate goal of QSAR modeling is to produce statistically robust and predictive models that can accurately forecast the properties of new compounds. wikipedia.org

Molecular Modeling for Target Interaction Studies

Rational Design and Synthesis of Analogues for Targeted Research Applications

The insights gained from SAR studies and computational modeling provide a solid foundation for the rational design and synthesis of novel analogues of this compound. thieme-connect.commdpi.com The goal of this research is to develop new compounds with improved properties, such as enhanced potency, greater selectivity for cancer cells, or a better understanding of the mechanism of action. mdpi.comut.ee

Synthetic chemists have developed various strategies for the total synthesis of Annonaceous acetogenins and their analogues, motivated by their unique structural features and potent biological activities. nih.govbeilstein-journals.org These synthetic routes allow for the systematic modification of different parts of the molecule, including the THF core, the side chain, and the terminal lactone. mdpi.combeilstein-journals.org

For instance, analogues have been synthesized where the bis-THF core is replaced with other cyclic systems, such as piperazine (B1678402) rings, to probe the importance of this moiety for activity. mdpi.com In some cases, these simplified analogues have retained potent inhibitory activity against mitochondrial complex I. mdpi.com Other modifications have included replacing the γ-lactone with different heterocyclic groups, which has also led to potent analogues. jst.go.jp The synthesis of such analogues is crucial for elucidating the precise role of each structural component and for developing new therapeutic leads. mdpi.comut.ee

Advanced Research Methodologies and Analytical Approaches

In Vitro Assays for Biological Evaluation

In vitro studies are fundamental in the preliminary assessment of the biological effects of 10-hydroxyasimicin. These assays, conducted in a controlled laboratory setting outside of a living organism, offer insights into the compound's potential cytotoxic and enzyme-inhibiting activities.

Cell-Based Cytotoxicity Assays (e.g., MTT Assay)

Cell-based cytotoxicity assays are crucial for determining the potential of a compound to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. termedia.platcc.org This assay measures the metabolic activity of cells, which is an indicator of cell viability. atcc.org In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). atcc.orgjapsonline.com The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. atcc.org

The general procedure for an MTT assay involves seeding cells in a 96-well plate and treating them with varying concentrations of the test compound, such as this compound. protocols.io After a specific incubation period (e.g., 72 hours), the MTT reagent is added to each well. protocols.io Following another incubation period to allow for formazan crystal formation, a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the crystals. protocols.io The absorbance is then read using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm). termedia.platcc.org A decrease in absorbance in treated cells compared to untreated control cells indicates a reduction in cell viability and suggests cytotoxic activity. atcc.org

Studies on related Annonaceous acetogenins (B1209576) have demonstrated the utility of the MTT assay in evaluating their cytotoxicity against various human tumor cell lines, including those of the lung, colon, and breast. japsonline.comnih.gov For instance, analogs of acetogenins have shown potent activities against HCT-8 and HT-29 human colon cancer cell lines. nih.gov

Biochemical Assays for Enzyme Inhibition (e.g., NADH oxidase activity)

Biochemical assays are employed to investigate the specific molecular targets of a compound. Annonaceous acetogenins, including this compound, are known to be potent inhibitors of the mitochondrial complex I (NADH:ubiquinone oxidoreductase). thieme-connect.comresearchgate.net This enzyme plays a critical role in the electron transport chain, a fundamental process for cellular energy production. creative-enzymes.com

The inhibitory activity of compounds like this compound on NADH oxidase can be assessed using biochemical assays that measure the enzyme's activity. researchgate.net These assays typically monitor the oxidation of NADH to NAD+, which can be followed spectrophotometrically by the decrease in absorbance at 340 nm. Inhibition of the enzyme results in a reduced rate of NADH oxidation. Studies have shown that the stereochemistry of the bis-tetrahydrofuran (THF) core and adjacent hydroxyl groups in acetogenins significantly influences their inhibitory potency against mitochondrial complex I. researchgate.netnih.gov

In Vivo Preclinical Models for Efficacy Studies in Disease Research

Animal Models for Investigating Biological Effects (e.g., Mammalian Tumorigenesis Models)

To investigate the anticancer potential of compounds like this compound in vivo, researchers utilize various animal models, most commonly mice and rats. biobide.comscantox.comnih.gov These models can involve the implantation of human tumor cells into immunodeficient mice (xenograft models) to study the effect of the compound on tumor growth. thieme-connect.com For example, athymic mice bearing human ovarian cancer xenografts have been used to study the cytotoxic action of bullatacin (B1665286), a related acetogenin (B2873293). thieme-connect.com

The choice of animal model is critical and depends on the specific research question. nih.gov Rodent models are frequently used due to their genetic similarity to humans and well-understood biology. biobide.com These models allow for the investigation of a compound's therapeutic effects in a complex biological environment, providing data that is more translatable to human clinical scenarios than in vitro results alone. biocytogen.com

Assessment of Biological Efficacy in Model Organisms

The biological efficacy of this compound in these model organisms is assessed through various endpoints. In cancer research, key metrics include the inhibition of tumor growth, reduction in tumor volume, and increased survival time of the treated animals compared to a control group. For instance, a chronic exposure of tumor cells to asimicin at low concentrations is predicted to have therapeutic significance in vivo. nih.gov

Beyond cancer, other biological effects can be evaluated. For example, extracts containing this compound have been screened for their anti-adipogenesis and prolipolytic activity in 3T3-L1 mouse adipocyte cells, suggesting potential applications in metabolic disease research. google.comgoogle.com The assessment of efficacy in these models involves measuring relevant biomarkers and physiological changes.

Advanced Spectroscopic and Chromatographic Techniques for Research Analysis

The isolation, characterization, and quantification of this compound from natural sources or synthetic preparations rely on advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the separation and purification of acetogenins from complex plant extracts. d-nb.inforesearchgate.net Further structural elucidation is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. mdpi.com ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's framework, including the stereochemistry of its various chiral centers. mdpi.comchemistrysteps.com The absolute configuration of hydroxyl groups in related acetogenins has been determined using techniques like the Mosher ester method, which involves derivatization followed by ¹⁹F NMR analysis. d-nb.info

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. thieme-connect.comresearchgate.net When coupled with a chromatographic system like liquid chromatography (LC-MS), it becomes a highly sensitive and specific technique for identifying and quantifying compounds in complex mixtures. d-nb.infonih.govmeasurlabs.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for the structural characterization of acetogenins like this compound. nih.govnih.gov Techniques like post-column infusion of lithium have been used to enhance the sensitivity of LC-MS analysis for acetogenins, as they have a high affinity for the lithium cation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govmeasurlabs.com It is widely used for the detection and quantification of specific molecules in complex samples. eurl-pesticides.eu In the context of this compound, LC-MS and particularly LC-MS/MS are instrumental for its detection in plant extracts and for pharmacokinetic studies. d-nb.inforesearchgate.netnih.gov The method's high sensitivity allows for the detection of trace amounts of the compound. nih.gov

Data Extraction and Management in Systematic Chemical Biology Research

Systematic chemical biology research of natural products, including the Annonaceous acetogenin this compound, necessitates a structured and meticulous approach to data extraction and management. This process is fundamental for ensuring the reproducibility of research, enabling meta-analyses, and facilitating the discovery of new bioactive compounds through computational methods. researchgate.netresearchgate.net The core of this methodology involves the systematic capture of predefined study characteristics and quantitative data, which are then organized within specialized databases for analysis and dissemination. camarades.delibguides.com

Data Extraction Protocols

The initial step in managing research data for compounds like this compound is data extraction, the process of collecting relevant information from published studies and experimental work. uq.edu.au To maintain consistency and reduce errors, researchers often use a standardized form or table, which is frequently piloted before full implementation. camarades.delibguides.com This regimented approach ensures that all pertinent data points are captured uniformly across different studies. libguides.com

Key categories of data extracted in the study of Annonaceous acetogenins include:

Source and Taxonomic Information : Details of the biological source, such as the plant family (Annonaceae), genus, and species (e.g., Annona muricata), as well as the specific part of the plant used (e.g., seeds, leaves, stems). researchgate.netmdpi.commdpi.com

Extraction and Isolation Details : Documenting the specific extraction methodology is crucial for reproducibility. This includes the type of extraction (e.g., thermosonication-assisted, supercritical CO2, Soxhlet), the solvents employed (e.g., methanol, ethanol), and the parameters of the procedure. mdpi.comresearchgate.net

Structural and Physicochemical Characterization : This involves recording the outputs from various analytical techniques. High-Performance Liquid Chromatography (HPLC) provides data on retention times, while Nuclear Magnetic Resonance (NMR) spectroscopy yields critical ¹H and ¹³C chemical shifts for structural elucidation. researchgate.netoatext.com Mass spectrometry is used to determine the molecular formula and weight. researchgate.net

Bioactivity Data : Information regarding the compound's biological effects, such as cytotoxic or antitumor activity, is systematically cataloged. researchgate.netresearchgate.net

The table below illustrates the typical data points extracted in research on Annonaceous acetogenins.

| Data Category | Key Data Points | Example | Source |

| Taxonomic Data | Family, Genus, Species, Plant Part | Annonaceae, Annona muricata, Seeds | researchgate.net, mdpi.com |

| Extraction Method | Technique, Solvent, Temperature | Supercritical CO2 Extraction, Methanol/Water | researchgate.net |

| Analytical Data | HPLC Retention Time, NMR Shifts (¹H, ¹³C), Mass (m/z) | λmax at 220 nm, Specific chemical shifts | researchgate.net, oatext.com |

| Bioactivity Profile | Activity Type, Target Cell Line | Cytotoxic, Antitumor | researchgate.net, researchgate.net |

Data Management and Chemoinformatics

Once extracted, the data requires robust management, typically through specialized natural product databases. acs.orgnih.gov These repositories are more than simple storage solutions; they are sophisticated chemoinformatics tools designed to organize, mine, and analyze large datasets. scielo.org.mx Databases such as the NuBBE DB and SuperNatural 3.0 are designed to hold diverse information, including botanical, chemical, pharmacological, and structural data. acs.orgoup.com They provide web-based platforms that allow researchers to search for compounds based on chemical structure, molecular properties, or biological activity. researchgate.netacs.org

This structured management facilitates several key research activities:

Dereplication : A primary use of these databases is in dereplication, the rapid identification of known compounds. researchgate.net By comparing the analytical data (e.g., mass spectral information) of a newly isolated compound against the database, researchers can quickly determine if it has been previously characterized, saving significant time and resources. researchgate.net

Virtual Screening : Computational screening of natural product databases allows for the systematic identification of compounds that may be active against a specific molecular target. scielo.org.mx This in silico approach filters large collections of molecules to select promising candidates for further biological testing. scielo.org.mx

Target Fishing : Conversely, computational methods can be used to identify the potential molecular targets of a natural product, a process known as target fishing. scielo.org.mx This helps to elucidate the mechanism of action for bioactive compounds.

The table below details the analytical techniques used for acetogenin characterization and the specific data they generate for database entry.

| Analytical Technique | Data Generated | Purpose in Research | Source |

| High-Performance Liquid Chromatography (HPLC) | Retention Time, Peak Purity | Separation and quantification of compounds in a mixture. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts, Coupling Constants | Elucidation of the precise chemical structure and stereochemistry. | frontiersin.org, oatext.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Wavenumbers of absorbed frequencies | Identification of functional groups (e.g., hydroxyl, ester). | oatext.com |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Determination of molecular weight and elemental composition. | researchgate.net |

The integration of systematic data extraction with powerful data management and chemoinformatics platforms is essential for advancing natural product research. This framework allows the global scientific community to build upon existing knowledge, connect chemical data with biological function, and accelerate the discovery of new therapeutic agents from natural sources like this compound. acs.orgscielo.org.mx

Future Directions in 10 Hydroxyasimicin and Annonaceous Acetogenin Research

Exploration of Novel Synthetic Pathways and Methodologies

The complex structures of Annonaceous acetogenins (B1209576), characterized by multiple stereocenters and a long aliphatic chain, present considerable synthetic challenges. researchgate.net While total syntheses of several acetogenins, including 10-hydroxyasimicin, have been accomplished, the development of more efficient and versatile synthetic routes remains a key objective. nih.govacs.org

Future efforts will likely focus on:

Convergent Synthesis: Strategies that assemble complex molecules from several smaller, independently synthesized fragments are highly desirable. acs.org For instance, a convergent approach was used in the first total synthesis of annonacin. acs.org Ley's group reported a total synthesis of this compound involving a Sonogashira cross-coupling reaction to connect two major fragments. nih.gov

Stereoselective Reactions: Developing novel methods for the stereocontrolled construction of the tetrahydrofuran (B95107) (THF) rings and hydroxylated stereocenters is crucial. researchgate.netresearchgate.net This includes the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. diva-portal.org For example, Sharpless asymmetric epoxidation has been employed to control stereochemistry in the synthesis of bis-THF subunits. researchgate.net

Simplification of the Core Structure: The synthesis of simplified analogues that retain biological activity is a pragmatic approach. nih.govnih.gov This involves replacing the complex bis-THF core with more accessible moieties like diethylene glycol ethers or catechol ethers. nih.govmdpi.com This strategy not only shortens the synthetic route but also allows for the exploration of structure-activity relationships. nih.gov

A notable example is the synthesis of analogues where the bis-tetrahydrofuran core of bullatacinone (B1200556) was replaced with ethylene (B1197577) glycol and catechol ethers. nih.gov

Identification of Additional Biological Targets and Mechanisms of Action

While the primary mechanism of action for many Annonaceous acetogenins is the inhibition of mitochondrial complex I, evidence suggests the existence of other biological targets. researchgate.netplos.org The discrepancies in structure-activity relationships among different acetogenins hint at a more complex pharmacology than previously understood. researchgate.net

Future research will likely involve:

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique utilizes reactive probes to identify enzyme targets in their native cellular environment. Recent studies using ABPP have identified new putative protein targets for squamocin, challenging the "complex I dogma". researchgate.net

Computational Approaches: In silico methods like molecular docking and molecular dynamics simulations are increasingly used to predict and analyze the interactions between acetogenins and various protein targets. frontiersin.orgresearchgate.netdovepress.com These studies can help identify potential binding sites on proteins beyond complex I, such as anti-apoptotic proteins like Bcl-2 and Bcl-Xl. dovepress.com For example, computational studies have investigated the binding of various acetogenins to the SARS-CoV-2 spike protein. frontiersin.org

Systems Biology Approaches: Analyzing the global effects of acetogenins on cellular pathways and networks can provide a broader understanding of their mechanisms of action. This could involve transcriptomics, proteomics, and metabolomics to map the cellular responses to acetogenin (B2873293) treatment.

Development of Highly Selective Annonaceous Acetogenin Analogues for Research Probes

To dissect the complex biology of Annonaceous acetogenins, the development of highly selective chemical probes is essential. frontiersin.orgfrontiersin.org These probes are analogues designed to interact with a specific target, enabling researchers to study the function of that target with high precision.

Key strategies for developing these probes include:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how structural modifications affect biological activity is fundamental. nih.gov By systematically altering different parts of the acetogenin scaffold, researchers can identify the key pharmacophores responsible for interacting with specific targets.

Design of "Mimics": Creating structurally simplified analogues, or "mimetics," can lead to compounds with more selective activity. nih.govplos.org For example, the acetogenin mimetic AA005 was identified as an AMPK activator and autophagy inducer. plos.org

Hybrid Molecules: Combining structural motifs from acetogenins with moieties from other known inhibitors can generate novel compounds with unique activity profiles. jst.go.jp For instance, acetogenin analogues incorporating a pyrimidine (B1678525) moiety, inspired by the insecticide pyrimidifen, have shown potent and selective growth-inhibitory activity against human cancer cell lines. jst.go.jp

Advancements in Research Methodologies for Complex Natural Products

The study of complex natural products like this compound and other acetogenins is often hampered by challenges in their isolation, purification, and structural characterization. ut.eeresearchgate.net Advancements in analytical and computational techniques are crucial for overcoming these hurdles.

Future progress in this area will likely be driven by:

High-Resolution Mass Spectrometry (HRMS): Techniques like HPLC-ESI-LTQ-Orbitrap MS, especially when coupled with methods like post-column lithium infusion, provide highly sensitive and accurate mass measurements, facilitating the identification and characterization of acetogenins in complex mixtures. researchgate.net

Advanced NMR Spectroscopy: The use of advanced NMR techniques and methodologies, such as the Mosher ester method, is critical for the unambiguous determination of the absolute stereochemistry of these complex molecules. core.ac.uk

Computational Chemistry: Computational tools are becoming indispensable for predicting the structures and properties of natural products. nih.gov Chemoinformatics can be used to organize and analyze chemical information, aiding in the prediction of molecular properties and the design of new drug candidates. frontiersin.org

Bio-Programming and Virtual Screening: These computational methods allow for the rapid screening of large libraries of compounds against specific biological targets, accelerating the discovery of new lead compounds. researchgate.netnih.gov

These advanced methodologies will not only streamline the discovery and characterization of new Annonaceous acetogenins but also provide deeper insights into their complex structure-activity relationships and mechanisms of action.

Q & A

Q. Basic Research Focus

- In Vitro Models : Use multidrug-resistant (MDR) cancer cell lines (e.g., KB-V1 vincristine-resistant cells) to assess potency against chemoresistant tumors .

- In Vivo Models : Xenograft mice implanted with MDR tumors, with pharmacokinetic studies to monitor bioavailability and toxicity .

Advanced Insight : - Mechanistic Studies : Employ RNA sequencing to identify gene expression changes linked to mitochondrial dysfunction .

- Combination Therapy : Test synergism with conventional chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis .

How can computational methods enhance the study of this compound’s mechanism of action?

Q. Advanced Research Focus

- Molecular Docking : Simulate interactions between this compound and NADH:ubiquinone oxidoreductase (Complex I) to identify binding hotspots .

- QSAR Modeling : Correlate substituent effects (e.g., hydroxylation patterns) with bioactivity using Gaussian-based DFT calculations .

- Data Sharing : Deposit computational trajectories in FAIR-compliant repositories (e.g., Zenodo) for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.